molecular formula C19H20ClF2N3O B14187654 3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)propanamide CAS No. 923024-67-3

3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)propanamide

Cat. No.: B14187654
CAS No.: 923024-67-3
M. Wt: 379.8 g/mol
InChI Key: XTQXWAZUFUEQSX-UHFFFAOYSA-N
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Description

3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)propanamide: is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. It is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a propanamide moiety substituted with a 2,4-difluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)propanamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting 1,4-dichlorobutane with ammonia or a primary amine under high temperature and pressure conditions.

    Substitution with 3-Chlorophenyl Group: The piperazine intermediate is then reacted with 3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 3-chlorophenyl group.

    Formation of the Propanamide Moiety: The final step involves the reaction of the substituted piperazine with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the propanamide moiety.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group of the propanamide moiety, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the propanamide moiety.

    Substitution: Nitro or halogen-substituted aromatic rings.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various chemical conditions.

Biology:

  • Investigated for its potential as a ligand in receptor binding studies.
  • Used in the development of new biochemical assays.

Medicine:

  • Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the development of new materials with specific chemical properties.
  • Employed in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems in the brain.

Comparison with Similar Compounds

  • 3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-dichlorophenyl)propanamide
  • 3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-dimethylphenyl)propanamide
  • 3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-dimethoxyphenyl)propanamide

Comparison:

  • Structural Differences: The primary differences lie in the substituents on the aromatic rings. These variations can significantly affect the compound’s chemical and biological properties.
  • Pharmacological Properties: The presence of different substituents can alter the compound’s binding affinity to receptors, its metabolic stability, and its overall pharmacokinetic profile.
  • Unique Features: The combination of the 3-chlorophenyl and 2,4-difluorophenyl groups in 3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)propanamide provides a unique balance of hydrophobic and electronic properties, making it a promising candidate for further research and development.

Properties

CAS No.

923024-67-3

Molecular Formula

C19H20ClF2N3O

Molecular Weight

379.8 g/mol

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)propanamide

InChI

InChI=1S/C19H20ClF2N3O/c20-14-2-1-3-16(12-14)25-10-8-24(9-11-25)7-6-19(26)23-18-5-4-15(21)13-17(18)22/h1-5,12-13H,6-11H2,(H,23,26)

InChI Key

XTQXWAZUFUEQSX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC(=O)NC2=C(C=C(C=C2)F)F)C3=CC(=CC=C3)Cl

Origin of Product

United States

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